![molecular formula C17H15N3OS2 B2745558 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 396724-65-5](/img/structure/B2745558.png)
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a pyrazole ring, and a carboxamide group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 380.42. Other properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated potent activity, inducing cell death and affecting key cellular processes . Further studies are needed to explore its mechanism of action and potential clinical applications.
Anti-Tubercular Activity
While not directly related to tuberculosis (TB), the compound’s structural features may inspire the design of novel anti-tubercular agents. Researchers have synthesized derivatives of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Investigating the compound’s interactions with TB-related proteins could provide valuable insights.
Fluorescence Properties and pH Sensing
The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine has been identified as a potent pH indicator. Its fluorescence properties enable both intensity-based and ratiometric pH sensing. This finding suggests potential applications in biosensing and imaging .
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications in various fields, as well as a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and safety profile. This could lead to the development of new drugs or other useful products .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets
Mode of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The mode of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in oxidative stress and inflammation . These compounds can affect the production of reactive oxygen species (ROS) and other free radicals, which play a key role in various diseases .
Pharmacokinetics
The potency of similar compounds has been evaluated in vitro, suggesting that these compounds may have desirable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to induce cell death and exhibit antiproliferative effects . These compounds can also affect the activity of various enzymes, leading to changes in cellular processes .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-5-2-3-6-14(11)20-16(12-9-22-10-13(12)19-20)18-17(21)15-7-4-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSHBRTWPDCKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
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